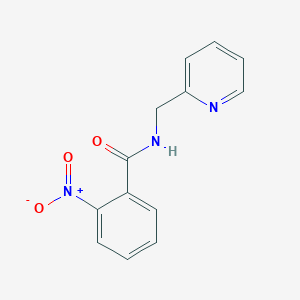

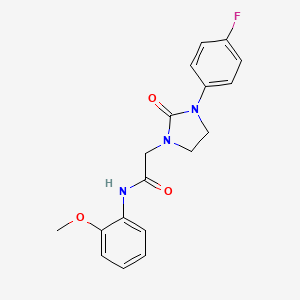

2-nitro-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-nitro-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on N-(pyridin-2-ylmethyl)benzamide derivatives, such as the study conducted by Artheswari, Maheshwaran, and Gautham (2019), focused on the crystal structure and Hirshfeld surface analysis of these compounds. Their study revealed how the orientation of the pyridine ring varies in relation to the benzene ring, which is crucial for understanding the chemical and physical properties of these substances (Artheswari, Maheshwaran, & Gautham, 2019).

Directing Group in Chemical Reactions

Zhao et al. (2017) explored the use of 2-(pyridin-2-yl) aniline as a directing group in C-H amination mediated by cupric acetate. This research highlights the potential of N-(pyridin-2-ylmethyl)benzamide derivatives in facilitating specific chemical transformations, particularly in the amination of benzamide derivatives (Zhao et al., 2017).

Synthesis of Pyridyl Benzamides

Chen et al. (2018) described an efficient method for synthesizing a variety of pyridyl benzamides, including derivatives of N-(pyridin-2-ylmethyl)benzamide. Their approach, which uses rare-earth-metal catalysis, highlights the versatile routes available for synthesizing these compounds (Chen et al., 2018).

Anticancer Activity

The study by Mohan et al. (2021) investigated the anticancer activity of N-(Pyridin-3-yl)benzamide derivatives. This research is significant as it demonstrates the potential therapeutic applications of N-(pyridin-2-ylmethyl)benzamide derivatives in treating various cancers (Mohan et al., 2021).

Pharmacological Applications

Thomas et al. (2016) synthesized and evaluated the antidepressant and nootropic activities of various benzamide derivatives, including N-(pyridin-2-ylmethyl)benzamides. Their findings suggest the potential of these compounds in developing central nervous system active agents (Thomas et al., 2016).

Photocatalytic Degradation Studies

Maillard-Dupuy et al. (1994) explored the TiO2 photocatalytic degradation of pyridine in water, a study relevant to understanding the environmental impact and degradation pathways of pyridine-based compounds, including N-(pyridin-2-ylmethyl)benzamide derivatives (Maillard-Dupuy et al., 1994).

Propiedades

IUPAC Name |

2-nitro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(15-9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)16(18)19/h1-8H,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABNSWVIYXUULG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)

![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)

![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)